methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate is a chemical compound known for its complex structure and significant biological activities This compound belongs to the tetracene family, which is characterized by a linear arrangement of four fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted naphthalenes can undergo cyclization reactions in the presence of strong acids or bases to form the tetracene core. Subsequent functionalization steps introduce the hydroxyl, methoxy, and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the synthesis. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Known for their anticoagulant and anti-inflammatory properties.
Naphthacenes: Similar tetracyclic structures with varying functional groups.
Quinones: Compounds with similar oxidation-reduction properties.
Uniqueness
Methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate stands out due to its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. Its combination of hydroxyl, methoxy, and carboxylate groups allows for diverse interactions and applications not commonly found in other similar compounds.
Properties
CAS No. |
58199-99-8 |
---|---|
Molecular Formula |
C21H18O9 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl 2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate |
InChI |
InChI=1S/C21H18O9/c1-29-11-5-3-4-8-13(11)19(26)15-14(16(8)23)17(24)9-6-21(28,20(27)30-2)7-10(22)12(9)18(15)25/h3-5,10,22,24-25,28H,6-7H2,1-2H3 |
InChI Key |
ZVJOTGPRIKIAFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)OC)O)C(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.